2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzylidene moiety, which is further connected to an indene-1,3-dione core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzylidene derivatives: These compounds share a similar benzyloxy group and benzylidene moiety but differ in the presence of a hydroxy group instead of an ethoxy group.
2-phenylbenzimidazoles: These compounds have a benzimidazole core with phenyl and benzyloxy substituents, showing similar biological activities.
Uniqueness
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and ethoxy groups attached to the benzylidene moiety, along with the indene-1,3-dione core, imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C25H20O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C25H20O4/c1-2-28-23-15-18(12-13-22(23)29-16-17-8-4-3-5-9-17)14-21-24(26)19-10-6-7-11-20(19)25(21)27/h3-15H,2,16H2,1H3 |
InChI Key |
ZPEBNEPTPIVKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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